5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine
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Overview
Description
5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and an amine group attached to a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Phenoxyphenylation: The attachment of a phenoxyphenyl group to the nitrogen atom.
The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine.
Scientific Research Applications
5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s fluorescent properties are due to the electronic transitions within the benzoxadiazole ring, which can be exploited in imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide
- 5-nitro-N-(4-phenoxyphenyl)-6-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine stands out due to its specific substitution pattern on the benzoxadiazole ring, which imparts unique chemical and physical properties. Its combination of a nitro group, phenoxyphenyl group, and amine group makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
5-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-22(24)16-11-10-15-17(21-26-20-15)18(16)19-12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLISLEMRANMOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC4=NON=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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